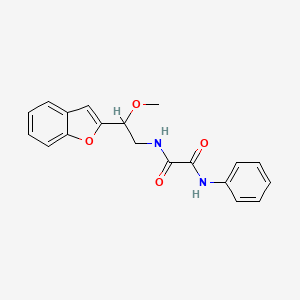

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide

説明

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

特性

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-phenyloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-24-17(16-11-13-7-5-6-10-15(13)25-16)12-20-18(22)19(23)21-14-8-3-2-4-9-14/h2-11,17H,12H2,1H3,(H,20,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDRMIBPXUKKMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=CC=CC=C1)C2=CC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide typically involves the following steps:

Formation of the benzofuran ring: The benzofuran ring can be synthesized through various methods, including free radical cyclization and proton quantum tunneling, which offer high yields and fewer side reactions.

Attachment of the methoxyethyl group: The methoxyethyl group is introduced through nucleophilic substitution reactions.

Formation of the oxalamide linkage: The final step involves the formation of the oxalamide linkage by reacting the intermediate with oxalyl chloride and aniline under controlled conditions.

化学反応の分析

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

科学的研究の応用

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

作用機序

The mechanism of action of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets specific enzymes and receptors involved in cellular processes, such as DNA synthesis and repair.

類似化合物との比較

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide can be compared with other benzofuran derivatives:

生物活性

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide is a complex organic compound with significant biological activity, particularly in the context of its interaction with the serotonin receptor system and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core combined with methoxyethyl and phenyloxalamide functionalities. Its IUPAC name is N'-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N-[(2-methoxyphenyl)methyl]oxamide, and it has a molecular formula of C21H22N2O5. The compound's structure is critical to its biological interactions, particularly its affinity for specific receptors.

Target Receptors

The primary target of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide is the 5HT1A receptor , which is part of the serotonin receptor family. This receptor plays a crucial role in various neurological processes, including mood regulation, anxiety, and depression.

Binding Affinity

Research indicates that this compound binds to the 5HT1A receptor with a Ki affinity of 806 nM . This affinity suggests potential implications for treating conditions related to serotonin dysregulation, such as anxiety disorders and depression.

Anticancer Potential

Preliminary research indicates that benzofuran derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The unique structure of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide may enhance these effects, warranting further studies to evaluate its efficacy against various cancer cell lines.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into potential applications:

| Study | Focus | Findings |

|---|---|---|

| Study A | Serotonin Receptor Interaction | Demonstrated binding affinity similar to N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide at 5HT1A receptors. |

| Study B | Antimicrobial Activity | Identified antimicrobial effects in benzofuran derivatives, suggesting potential for N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide. |

| Study C | Anticancer Efficacy | Explored apoptosis induction in cancer cells by benzofuran compounds, indicating possible therapeutic uses for N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide. |

Q & A

Q. How to design a robust SAR study for derivatives of this compound?

- Methodological Answer :

- Library Design : Synthesize 15–20 derivatives with systematic modifications (e.g., benzofuran → indole, methoxy → hydroxy).

- Assay Cascade : Prioritize compounds using high-throughput enzymatic assays, followed by secondary validation in cell-based models.

- ADME Profiling : Assess solubility (shake-flask method), microsomal stability, and CYP inhibition potential .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- In Silico Tools : Use SwissADME for logP/logS predictions, pkCSM for bioavailability, and ProTox-II for toxicity.

- Molecular Dynamics (MD) : Simulate binding kinetics with target proteins (e.g., 100-ns simulations in GROMACS).

- QSAR Models : Train on datasets of oxalamide derivatives to predict absorption and clearance .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。